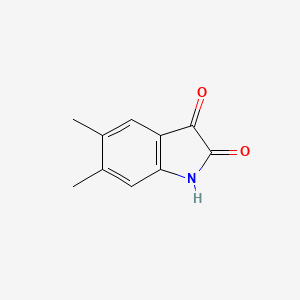

Indole-2,3-dione, 5,6-dimethyl-

Description

Contextualization within Indole (B1671886) Chemistry

The chemical identity of Indole-2,3-dione, 5,6-dimethyl- is intrinsically linked to the broader family of indole-containing compounds and, more specifically, to the isatin (B1672199) scaffold.

The Indole-2,3-dione, or isatin, scaffold is a privileged structure in the realm of organic and medicinal chemistry. biomedres.usbiomedres.us This bicyclic molecule, consisting of a fused benzene (B151609) and pyrrolidine-2,3-dione (B1313883) ring system, is not just a synthetic curiosity but is also an endogenous compound found in various plants and even in mammalian tissues and fluids. nih.govpharmaerudition.org Its significance stems from its remarkable synthetic versatility and broad spectrum of biological activities. biomedres.usbiomedres.us

Isatin serves as a versatile precursor for a multitude of pharmacologically active compounds and is a cornerstone for the synthesis of various heterocyclic systems. nih.govresearchgate.net The presence of a reactive ketone group at the C3 position and an amide carbonyl at the C2 position allows for a wide array of chemical modifications. pharmaerudition.org This has enabled chemists to generate extensive libraries of isatin derivatives with diverse biological profiles. Research has demonstrated that isatin-based compounds possess a wide range of activities, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties. biomedres.usbiomedres.usnih.gov The isatin core is a key pharmacophore in several clinically approved anticancer drugs. pharmaerudition.org

The ability of the isatin scaffold to be modified at multiple positions, including the nitrogen atom and various points on the aromatic ring, has made it a focal point for the development of novel therapeutic agents. biomedres.usekb.eg

Within the diverse family of isatin derivatives, Indole-2,3-dione, 5,6-dimethyl- (also known as 5,6-dimethylisatin) presents a unique profile. The introduction of two methyl groups onto the benzene ring at positions 5 and 6 is a key structural modification that influences its electronic properties and biological activity. Structure-activity relationship studies on isatin derivatives have indicated that substitutions on the aromatic ring, including at the 5 and 6 positions, can significantly impact their therapeutic potential.

Research on dimethyl-substituted isatin derivatives has highlighted their potential in anticancer studies. For instance, a series of dimethyl-substituted isatin derivatives have been synthesized and evaluated for their cytotoxic effects. researchgate.net While the specific isomer was not always detailed, these studies underscore the general interest in the dimethyl substitution pattern. The research focus on Indole-2,3-dione, 5,6-dimethyl- and its derivatives often revolves around exploring its potential as an anticancer agent, with studies investigating its effects on various cancer cell lines.

Below is a table summarizing the key molecular properties of this specific compound.

| Property | Value |

| IUPAC Name | 5,6-dimethyl-1H-indole-2,3-dione |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C1C)NC(=O)C2=O |

| CAS Number | 73816-46-3 |

This data is compiled from publicly available chemical databases.

Historical Overview of Isatin Research and its Synthetic Versatility

The journey of isatin research began in 1841 when it was first obtained by Erdman and Laurent through the oxidation of the indigo (B80030) dye with nitric and chromic acids. pharmaerudition.org This discovery laid the foundation for over a century of chemical exploration.

The synthetic versatility of isatin is one of its most celebrated attributes. researchgate.net One of the oldest and most frequently utilized methods for its synthesis is the Sandmeyer methodology. pharmaerudition.org This process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid to yield the isatin core. researchgate.net This method is adaptable for various substituted anilines, allowing for the creation of a diverse range of isatin derivatives. researchgate.net

Beyond its synthesis, the reactivity of the isatin molecule itself provides numerous avenues for creating complex heterocyclic structures. The carbonyl group at the C3 position is a key site for nucleophilic addition and condensation reactions, leading to the formation of a wide array of derivatives, including Schiff bases and spiro compounds. biomedres.usekb.eg These reactions are fundamental in the development of new chemical entities with potential therapeutic applications. The ability to introduce different functional groups at various positions on the isatin scaffold has cemented its status as a valuable building block in organic synthesis. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWIXNVFRUVHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224244 | |

| Record name | Indole-2,3-dione, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73816-46-3 | |

| Record name | 5,6-Dimethylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73816-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-dione, 5,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,3-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2,3-dione, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Indole 2,3 Dione, 5,6 Dimethyl and Its Derivatives

General Synthetic Routes to Indole-2,3-dione Scaffolds

The construction of the isatin (B1672199) core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the synthesis of indole (B1671886) derivatives. organic-chemistry.org These reactions often involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the heterocyclic ring system. Palladium-catalyzed cyclizations, for instance, have proven effective in synthesizing a variety of indole structures, including those with fused ring systems. mdpi.comencyclopedia.pub One such approach involves the intramolecular cyclization of enamines mediated by iodine, which provides a transition-metal-free route to 3H-indole derivatives. nih.gov Another method utilizes a palladium-catalyzed intramolecular Heck reaction followed by reductive N-heteroannulation to yield tricyclic indole skeletons. encyclopedia.pub These strategies highlight the versatility of intramolecular cyclization in accessing complex indole-based architectures.

Oxidative Approaches (e.g., Iodine/Dimethyl Sulfoxide (B87167) Systems)

Oxidative methods provide a direct route to isatins from more readily available indole precursors. A notable example is the use of an iodine/tert-butyl hydroperoxide (I2/TBHP) system in dimethyl sulfoxide (DMSO) to oxidize indoles into isatins. researchgate.netacs.org This method is advantageous due to the commercial availability of a wide range of indole starting materials. researchgate.net The I2/DMSO system, in general, has emerged as a mild and environmentally friendly alternative to metal catalysts for various oxidative transformations, including the formation of C-C and C-heteroatom bonds. nih.gov The mechanism often involves the iodination of the substrate followed by Kornblum oxidation. nih.gov Other iodine-based oxidative systems, such as NaI/IBX-SO3K, have also been successfully employed for the direct conversion of indoles to isatins. organic-chemistry.orgresearchgate.net

Sandmeyer and Martinet Procedures for Isatin Synthesis

The Sandmeyer and Martinet syntheses are classical and widely recognized methods for preparing isatins. nih.govnih.gov

The Sandmeyer isatin synthesis is a two-step process that begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. dergipark.org.trsynarchive.com This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. synarchive.combiomedres.us This method is valued for its use of inexpensive and readily available starting materials. google.com However, a notable drawback can be lower yields, which has historically impacted its industrial application. google.com

| Step | Reagents | Intermediate/Product |

| 1 | Aniline, Chloral hydrate, Hydroxylamine | Isonitrosoacetanilide |

| 2 | Concentrated Sulfuric Acid | Isatin |

The Martinet isatin synthesis involves the reaction of a primary or secondary aniline with an ester of mesoxalic acid (or its hydrate). wikipedia.org This condensation reaction, carried out in the absence of oxygen, leads to the formation of a dioxindole derivative. wikipedia.org

Conversion of Indoles into Isatins

The direct oxidation of indoles represents a highly efficient pathway to isatins. Various oxidizing agents and systems have been developed to facilitate this transformation. One effective method involves the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). icm.edu.pl Other successful approaches include the use of iodine in combination with tert-butyl hydroperoxide (TBHP) or the use of 2-iodoxybenzoic acid-SO3K in DMSO-water. researchgate.netresearchgate.net An electrochemical oxygenation of indoles, utilizing molecular oxygen as the sole oxidant, offers a green and scalable alternative for isatin synthesis. organic-chemistry.org

Specific Synthesis Protocols for Indole-2,3-dione, 5,6-dimethyl-

The synthesis of specifically substituted isatins, such as Indole-2,3-dione, 5,6-dimethyl-, often requires adaptation of the general methods.

Optimization of Reaction Conditions for Dimethylation

The introduction of methyl groups at the 5- and 6-positions of the isatin scaffold is a strategic modification to enhance properties like lipophilicity. Achieving the desired 5,6-dimethyl substitution pattern requires careful selection of the starting aniline derivative in methods like the Sandmeyer synthesis. For instance, starting with 3,4-dimethylaniline (B50824) would be the logical precursor for the synthesis of 5,6-dimethylisatin via the Sandmeyer procedure. Optimization of such a synthesis would involve adjusting reaction parameters to maximize the yield and purity of the final product. This can include modifying the temperature, reaction time, and the concentration of the acid catalyst during the cyclization step. google.comresearchgate.net For instance, in the Sandmeyer synthesis of substituted isatins, the cyclization step is often carried out at elevated temperatures, and the use of methanesulfonic acid has been shown to be beneficial for substrates with poor solubility in sulfuric acid. nih.gov

| Parameter | Condition | Purpose |

| Starting Material | 3,4-dimethylaniline | To introduce the 5,6-dimethyl pattern |

| Cyclization Catalyst | Concentrated H2SO4 or CH3SO3H | To facilitate ring closure |

| Temperature | Elevated (e.g., 80°C) | To drive the cyclization reaction |

| Reaction Time | Monitored for completion | To ensure maximum conversion |

Purification and Isomer Separation Techniques

The purification of Indole-2,3-dione, 5,6-dimethyl- and its derivatives is crucial to ensure the quality and reliability of subsequent chemical reactions and biological evaluations. Traditional methods for the purification of isatins often involve techniques such as recrystallization and silica (B1680970) gel column chromatography. scielo.br However, these methods can be time-consuming and may require large volumes of solvents. scielo.br

A patented method for the purification of crude isatins involves the formation of an aqueous solution of an alkali-metal bisulfite addition product. This is followed by treatment with a decolorizing agent, separation of the agent, and subsequent crystallization of the addition product, from which the purified isatin can be liberated by treatment with an acid. google.com

For the separation of isomeric isatin derivatives, which can be a challenge with conventional chromatography, high-speed counter-current chromatography (HSCCC) has emerged as a rapid and efficient alternative. researchgate.net This technique, which avoids the use of a solid support, allows for complete sample recovery. researchgate.net A common biphasic solvent system used for the HSCCC separation of isatin isomers is a mixture of hexane, ethyl acetate (B1210297), ethanol (B145695), and water. researchgate.net

Thin-layer chromatography (TLC) is another valuable technique, primarily used for monitoring the progress of reactions and for the preliminary analysis of the purity of isatin derivatives and their N-Mannich bases. nih.govresearchgate.net Reversed-phase thin-layer chromatography (RPTLC) has also been employed to determine the lipophilicity of isatin derivatives, which is a key parameter in drug design. tandfonline.com

Table 1: Comparison of Purification and Separation Techniques for Isatin Derivatives

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, inexpensive. | Can be time-consuming, potential for product loss. |

| Silica Gel Column Chromatography | Differential adsorption of components of a mixture onto a solid stationary phase. scielo.br | Can separate complex mixtures. | Requires large solvent volumes, can be slow. scielo.br |

| Bisulfite Adduct Formation | Reversible formation of a water-soluble adduct with the ketone group. google.com | Effective for removing certain impurities. | Involves additional chemical reaction steps. |

| High-Speed Counter-Current Chromatography (HSCCC) | Partitioning of solutes between two immiscible liquid phases without a solid support. researchgate.net | Rapid, efficient for isomer separation, complete sample recovery. researchgate.net | Requires specialized equipment. |

| Thin-Layer Chromatography (TLC) | Separation based on differential migration of components on a thin layer of adsorbent. nih.govresearchgate.net | Fast, requires small sample amounts, good for reaction monitoring. | Primarily analytical, not for bulk purification. |

Derivatization Strategies for Indole-2,3-dione, 5,6-dimethyl-

The chemical reactivity of Indole-2,3-dione, 5,6-dimethyl- is centered around its lactam nitrogen (N-1), the C-2 carbonyl group, and the highly reactive C-3 carbonyl group. Derivatization primarily targets the C-3 position and the N-1 position to generate a diverse library of compounds.

The C-3 keto group of 5,6-dimethylisatin is a prime site for condensation reactions with various nucleophiles, leading to the formation of a wide array of derivatives.

Schiff bases, or imines, are synthesized through the condensation of the C-3 carbonyl group of 5,6-dimethylisatin with primary amines. nih.govresearchgate.net This reaction typically involves refluxing equimolar amounts of the isatin derivative and the respective primary amine in a suitable solvent, such as ethanol. researchgate.net The general reaction involves the nucleophilic attack of the primary amine on the electrophilic C-3 carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of Schiff bases. nih.gov The synthesis of Schiff bases from isatin derivatives has been widely reported, and this methodology is directly applicable to 5,6-dimethylisatin. nih.govresearchgate.netuobaghdad.edu.iqjptcp.com

Table 2: General Conditions for Schiff Base Synthesis from Isatin Derivatives

| Reactants | Solvent | Catalyst | Conditions |

| Isatin derivative, Primary amine | Ethanol, Methanol | Acetic acid (catalytic amount) | Reflux |

| Isatin derivative, p-phenylenediamine | - | - | Condensation |

Hydrazones and thiosemicarbazones of 5,6-dimethylisatin can be prepared by the condensation of its C-3 carbonyl group with hydrazides and thiosemicarbazides, respectively. nih.govresearchgate.netresearchgate.netreactionbiology.comuobasrah.edu.iqnih.gov The synthesis of isatin-β-thiosemicarbazones is a straightforward reaction that has been known for many years and involves the condensation of isatin with a thiosemicarbazide (B42300). reactionbiology.com These reactions are typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with the addition of a catalytic amount of acid. uobasrah.edu.iq The resulting thiosemicarbazones often exhibit interesting biological properties. For instance, studies on 5-methylisatin-thiosemicarbazones have provided detailed spectroscopic data and insights into their chemical properties. researchgate.netresearchgate.net

Table 3: Synthesis of 5-Methylisatin-Thiosemicarbazones

| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Reference |

| 5-Methylisatin (B515603) | Various isothiocyanates | - | Good yields | researchgate.netresearchgate.net |

| 5-Chloro-1-(4-chlorobenzyl)isatin | Thiosemicarbazide | Ethanol | 59 | nih.gov |

Note: This table provides examples from related isatin derivatives, which are instructive for the synthesis of 5,6-dimethylisatin derivatives.

Oximes of 5,6-dimethylisatin can be synthesized by the reaction of the C-3 carbonyl group with hydroxylamine hydrochloride. nih.govnih.govrsc.orgarpgweb.com This reaction is a standard method for the conversion of ketones to oximes. nih.gov The process generally involves treating the isatin derivative with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the liberated HCl. arpgweb.com The formation of the oxime introduces a new functional group that can be a site for further chemical modifications or can influence the biological activity of the molecule.

The Mannich reaction is a key method for the N-alkylation of isatins, including 5,6-dimethylisatin. uobaghdad.edu.iqnih.govresearchgate.netarkat-usa.orgmdpi.com This reaction involves the aminomethylation of the acidic N-H proton of the isatin ring. The synthesis of N-Mannich bases is typically achieved by reacting the isatin with formaldehyde (B43269) and a secondary amine, such as piperidine, morpholine, or dimethylamine. uobaghdad.edu.iqnih.gov The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the secondary amine, which then undergoes nucleophilic attack by the deprotonated isatin nitrogen. This method provides a straightforward route to N-substituted isatin derivatives, which have been shown to possess a range of biological activities. nih.gov The synthesis of Mannich bases derived from 5,6-dimethylbenzimidazole (B1208971) has also been reported, providing a procedural basis for similar reactions with 5,6-dimethylisatin. researchgate.net

Table 4: Reagents for Mannich Base Synthesis of Isatin Derivatives

| Isatin Derivative | Amine | Aldehyde | Reference |

| Isatin | Piperidine, Morpholine, Pyrrolidine, Dimethylamine, Diphenylamine | Formaldehyde | uobaghdad.edu.iq |

| 5-Fluoroisatin | Piperidine, Morpholine, Pyrrolidine, Dimethylamine, Diphenylamine | Formaldehyde | jptcp.com |

| 4,6-Dimethoxy-2,3-disubstituted indoles | Dimethylamine | Formaldehyde | arkat-usa.org |

Acylhydrazone Derivatization

The synthesis of acylhydrazone derivatives from 5,6-dimethyl-1H-indole-2,3-dione is a significant area of research. Acylhydrazones are characterized by the –CO–NH–N= group and are typically formed through the condensation reaction between a hydrazide and a carbonyl compound, in this case, the isatin derivative. nih.gov This reaction is often catalyzed by acid and carried out in a solvent like ethanol. nih.govresearchgate.net The resulting N-acylhydrazones can exist as a mixture of E/Z stereoisomers and syn/anti-periplanar conformers, which can be characterized using NMR spectroscopy. nih.govnih.gov

The general synthetic route involves the reaction of 5,6-dimethyl-1H-indole-2,3-dione with various hydrazides. researchgate.net For instance, condensation with benzoylhydrazines can yield a range of substituted acylhydrazone derivatives. nih.gov The reaction conditions, such as the solvent and catalyst, can influence the reaction's efficiency and the isomeric ratio of the products. nih.gov

Table 1: Synthesis of Acylhydrazone Derivatives

| Starting Material | Reagent | Product | Key Findings |

|---|---|---|---|

| 5,6-dimethyl-1H-indole-2,3-dione | Substituted benzoylhydrazines | 5,6-dimethyl-3-(2-(substituted benzoyl)hydrazono)indolin-2-one derivatives | The reaction provides a route to a diverse library of acylhydrazones. nih.gov |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, leading to an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the context of 5,6-dimethyl-1H-indole-2,3-dione, this reaction typically involves the C-3 carbonyl group.

The reaction is catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene (B1212753) compound without causing self-condensation of the isatin. wikipedia.org A variety of active methylene compounds can be used, including malononitrile (B47326), cyanoacetic acid, and 2,4-thiazolidinedione. wikipedia.orgnih.govresearchgate.net The choice of solvent and catalyst can significantly impact the reaction rate and yield. nih.gov For instance, using ethanol as a solvent and a bifunctional catalyst with both Lewis acid and basic sites can lead to high conversion rates at room temperature. nih.gov

The Knoevenagel condensation can also be part of a domino reaction sequence, where the initial product undergoes further transformations in the same pot. rsc.orgnih.gov For example, a Knoevenagel condensation followed by a Michael addition and cyclization can lead to the formation of complex heterocyclic systems. rsc.org

Table 2: Knoevenagel Condensation of 5,6-dimethyl-1H-indole-2,3-dione

| Active Methylene Compound | Catalyst | Solvent | Product Type |

|---|---|---|---|

| Malononitrile | Amino-bifunctional framework | Ethanol | 3-(dicyanomethylene)indolin-2-one derivative nih.gov |

| 2,4-Thiazolidinedione | Polyethylene glycol-300 | PEG-300 | 5-(5,6-dimethyl-2-oxoindolin-3-ylidene)thiazolidine-2,4-dione researchgate.net |

Introduction of Substituents at the N-1 and other Aromatic Positions

The functionalization of the 5,6-dimethyl-1H-indole-2,3-dione scaffold can be achieved by introducing various substituents at the N-1 position and other positions on the aromatic ring. N-alkylation is a common modification, which can be accomplished by reacting the isatin with an alkyl halide in the presence of a base like calcium hydride in a solvent such as DMF. acs.orgvnu.edu.vn This allows for the introduction of a wide range of alkyl and substituted alkyl groups at the nitrogen atom.

Substitution at other positions on the aromatic ring often starts from appropriately substituted anilines, which are then cyclized to form the desired substituted isatin. researchgate.net For instance, the Sandmeyer reaction can be a powerful tool for introducing a variety of substituents onto the isatin core, leading to multi-substituted derivatives. nih.gov These modifications can significantly alter the chemical and biological properties of the resulting compounds.

Advanced and Green Synthetic Approaches

Application of Green Chemistry Principles (e.g., Reusable Catalysts, Aqueous Media)

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for indole derivatives. researchgate.net Green chemistry principles, such as the use of reusable catalysts, aqueous reaction media, and solvent-free conditions, are being increasingly applied to the synthesis of 5,6-dimethyl-1H-indole-2,3-dione derivatives.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govmdpi.com This technique has been successfully applied to the synthesis of various derivatives of 5,6-dimethyl-1H-indole-2,3-dione.

The key advantages of microwave irradiation include a significant reduction in reaction time, often from hours to minutes, and improved product yields compared to conventional heating methods. nih.govresearchgate.netdavidpublisher.com For example, the synthesis of Schiff bases from isatin derivatives and hydrazides can be efficiently carried out under microwave irradiation. nih.gov Similarly, the preparation of coumarin-based chalcones and their subsequent conversion to dihydropyrimidin-2(1H)-one derivatives has been shown to be significantly faster with microwave assistance. researchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Synthesis of 1,2,3-triazole-based carbazoles | Longer reaction times | Shorter reaction times | Better yields (72-96%) nih.gov |

| Synthesis of coumarin-based dihydropyrimidin-2(1H)-ones | - | 1.5 min | Good-to-excellent yields researchgate.net |

Protection-Deprotection Chemistry in Isatin Functionalization (e.g., Morita-Baylis-Hillman Adducts for C-3)

The selective functionalization of the 5,6-dimethyl-1H-indole-2,3-dione scaffold often requires the use of protecting groups to temporarily block reactive sites. sigmaaldrich.comtubitak.gov.trsigmaaldrich.com The C-3 carbonyl group is a particularly reactive site in isatins.

One strategy for protecting the C-3 position is through the formation of Morita-Baylis-Hillman (MBH) adducts. acs.orgresearchgate.net The MBH reaction involves the coupling of an α,β-unsaturated compound with an aldehyde, catalyzed by a nucleophilic catalyst like DABCO. acs.org The resulting MBH adduct effectively protects the C-3 position, allowing for selective modifications at other positions of the isatin molecule, such as the N-1 position or the aromatic ring. acs.org

The protecting group can then be removed under specific conditions to regenerate the C-3 carbonyl group. acs.org This protection-deprotection strategy provides a versatile approach for the synthesis of a wide range of C-3 functionalized isatin derivatives that would be difficult to access directly. acs.orgscielo.brnih.gov

Synthesis of Complex Heterocyclic Systems Incorporating the 5,6-Dimethylisatin Moiety

The scaffold of 5,6-dimethylisatin serves as a valuable building block for the synthesis of more intricate heterocyclic systems. The reactivity of its C3-keto group and the adjacent enolizable N-H proton allows for a variety of chemical transformations, leading to the formation of fused and spiro-heterocycles. These complex structures are of significant interest in medicinal chemistry and materials science.

One prominent strategy involves the condensation of 5,6-dimethylisatin derivatives with other reagents to construct larger, fused ring systems. For instance, the synthesis of thiazol-triazinoindole derivatives has been achieved starting from 5,6-dimethylisatin thiosemicarbazones. researchgate.net This approach demonstrates the utility of functionalized isatins in creating polycyclic heteroaromatic compounds. The reaction of 5,6-dimethylisatin thiosemicarbazone with chloroacetic acid yields an intermediate thiazolidinone, which can be further cyclized. researchgate.net

Another significant area is the synthesis of spiro-heterocycles, where the C3-carbon of the isatin core becomes a spiro-center, connecting the indole nucleus to another heterocyclic ring. General methods for creating such systems often involve the reaction of the isatin's carbonyl group. For example, the 1,3-dipolar cycloaddition of azomethine ylides with the exocyclic double bond of an isatin derivative can lead to the formation of dispiro-pyrrolidinyl-oxindoles. While specific examples for the 5,6-dimethyl variant are not detailed in the provided context, this methodology is broadly applicable to isatins.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step. A straightforward and practical method for synthesizing highly substituted imidazopyrroloquinoline derivatives involves the reaction of isatins with heterocyclic ketene (B1206846) aminals (HKAs) in the presence of acetic acid. researchgate.net This method is suitable for combinatorial and library synthesis in drug discovery. researchgate.net

The following tables summarize research findings on the synthesis of complex heterocyclic systems based on isatin and its derivatives, illustrating the potential synthetic pathways for incorporating the 5,6-dimethylisatin moiety.

Table 1: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagents | Product | Yield | Reference |

| 5,6-Dimethylisatin thiosemicarbazone | Chloroacetic acid, Acetic Anhydride, Pyridine | 2-(5,6-Dimethyl-2-oxoindolin-3-ylidene)hydrazono)thiazolidin-4-one | High | researchgate.net |

| Isatins | Heterocyclic Ketene Aminals (HKAs), Acetic Acid | Imidazopyrroloquinoline derivatives | Not specified | researchgate.net |

Table 2: General Methodologies for Spiro-Heterocycle Synthesis

| Isatin Derivative Type | Reaction Type | Reagents | Resulting Spiro-Heterocycle | Reference |

| (E)-16-arylidene steroids (as isatin analogues) | 1,3-dipolar cycloaddition | Acenaphthenequinone, 1,3-thiazolidine-4-carboxylic acid | Spiropyrrolidine | nih.gov |

| Steroidal semicarbazones (as isatin analogues) | Free radical cyclization | Hydrogen peroxide | Spiro 1,2,4-triazolidin-3-one | nih.gov |

These synthetic approaches highlight the versatility of the isatin scaffold, and by extension the 5,6-dimethylisatin moiety, in constructing a diverse array of complex heterocyclic systems. The ability to generate fused and spirocyclic architectures is particularly valuable for exploring new chemical space in various scientific disciplines.

Reactivity and Mechanistic Investigations of Indole 2,3 Dione, 5,6 Dimethyl

Electrophilic and Nucleophilic Reactivity of the Isatin (B1672199) Core

The fundamental reactivity of the isatin core is dictated by its unique electronic structure. nih.gov It contains a six-membered aromatic ring fused to a five-membered heterocyclic ring with an amide (lactam) functionality and a ketone carbonyl group. nih.gov This arrangement creates distinct reactive sites amenable to a wide range of chemical transformations.

Susceptibility to Nucleophilic Attack at Carbonyl Positions (C2 and C3)

The isatin core possesses two electrophilic carbonyl carbons at the C2 (amide) and C3 (ketone) positions. The C3-carbonyl group is particularly reactive towards nucleophiles due to its pronounced ketone character, which is more electrophilic than the C2-amide carbonyl. This selective reactivity is the basis for many of isatin's characteristic reactions.

One of the most fundamental reactions involving the C3-carbonyl is the Knoevenagel condensation . wikipedia.orgnih.gov This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the C3-carbonyl, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org For instance, 5,6-dimethylisatin can react with active methylene compounds like malononitrile (B47326) in the presence of a catalyst to yield the corresponding Knoevenagel adduct. This adduct can then participate in further reactions, such as domino sequences, to form more complex heterocyclic systems. nih.gov

Another significant reaction is the Pfitzinger reaction , which is used to synthesize quinoline-4-carboxylic acids. wikipedia.orgui.ac.id The reaction begins with the base-catalyzed hydrolysis of the amide bond in the isatin ring to form an intermediate keto-acid. wikipedia.org This is followed by condensation with a carbonyl compound (an aldehyde or ketone) to form an imine, which then cyclizes and dehydrates to yield the quinoline (B57606) derivative. wikipedia.orgresearchgate.net The reaction of 5,6-dimethylisatin with various ketones under Pfitzinger conditions provides a direct route to substituted quinoline-4-carboxylic acids.

The C3-carbonyl also readily reacts with thiosemicarbazide (B42300) and its derivatives to form thiosemicarbazones . nih.gov This condensation reaction typically occurs under mild acidic conditions and is a common method for derivatizing isatins. nih.govacs.org The resulting 5,6-dimethylisatin-3-thiosemicarbazones are versatile intermediates for synthesizing various other heterocyclic compounds, such as thiazoles and thiadiazines. nih.govresearchgate.net

| Reaction Type | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Ionic Liquid, Microwave | Spiro[indole-pyrimidine] derivative nih.gov |

| Pfitzinger Reaction | Ketones (e.g., Acetone) | KOH, Ethanol (B145695), Reflux | Quinoline-4-carboxylic acid derivative wikipedia.orgui.ac.id |

| Thiosemicarbazone Formation | Thiosemicarbazide | Glacial Acetic Acid, Ethanol, Reflux | 5,6-Dimethylisatin-3-thiosemicarbazone nih.govresearchgate.net |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com The benzene ring of the isatin scaffold is susceptible to such attacks. The position of substitution is governed by the electronic effects of the existing substituents. In 5,6-dimethylisatin, the two methyl groups are electron-donating groups (EDGs). EDGs activate the aromatic ring towards electrophilic attack and are ortho, para-directors. libretexts.org

For 5,6-dimethylisatin, the C5 and C6 positions are already occupied. The methyl groups at these positions will direct incoming electrophiles to the available ortho positions, which are C4 and C7. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on 5,6-dimethylisatin are expected to yield a mixture of 4- and 7-substituted products. The electron-donating nature of the methyl groups makes the benzene ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted isatin. libretexts.orgyoutube.com

Reactivity at the N-1 Position

The nitrogen atom at the N-1 position of the isatin core is part of a lactam (a cyclic amide) and bears a hydrogen atom that can be readily substituted. This position is nucleophilic after deprotonation by a suitable base. nih.gov

N-alkylation is a common transformation at this position, reducing the lability of the isatin nucleus towards bases while preserving the reactivity of the C3-carbonyl. nih.gov The reaction is typically performed by first generating the isatin anion with a base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH), followed by treatment with an alkylating agent such as an alkyl halide. nih.govresearchgate.net Microwave-assisted N-alkylation has been shown to be an efficient method, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This method can be applied to 5,6-dimethylisatin to introduce a variety of substituents at the N-1 position.

| Alkylating Agent | Base | Solvent | Condition | Product |

|---|---|---|---|---|

| Alkyl Halide (R-X) | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Microwave Irradiation nih.gov | 1-Alkyl-5,6-dimethylisatin |

| Enals | Prolinol Catalyst | - | Asymmetric Catalysis rsc.org | Chiral 1-Alkyl-5,6-dimethylisatin |

| Alkyl Halide (R-X) | KF/Alumina | Acetonitrile | Thermal (Reflux) or Microwave researchgate.net | 1-Alkyl-5,6-dimethylisatin |

Impact of 5,6-Dimethyl Substitution on Reaction Pathways

Electronic and Steric Modulations of Reactivity

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the benzene ring.

Effect on Electrophilic Aromatic Substitution: The increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted isatin. As discussed, these groups direct incoming electrophiles to the C4 and C7 positions. libretexts.org

Effect on Carbonyl Reactivity: The electron-donating nature of the methyl groups can slightly decrease the electrophilicity of the C3 carbonyl group. By pushing electron density into the ring system, the partial positive charge on the C3 carbon is marginally reduced, which could potentially slow down the rate of nucleophilic attack compared to isatins bearing electron-withdrawing groups (like a nitro group).

Steric Effects: The methyl groups are relatively small and are not expected to cause significant steric hindrance for reactions at the C3 or N-1 positions. However, they can influence the regioselectivity of electrophilic aromatic substitution by sterically discouraging attack at the adjacent C4 and C7 positions to some extent, although the electronic directing effect is generally dominant.

Advanced Reaction Types and Transformations

The unique reactivity of the 5,6-dimethylisatin core allows it to be used as a building block in more complex transformations, such as multicomponent reactions and cycloadditions, to generate diverse and structurally complex molecules like spirooxindoles.

Spirooxindole Synthesis: Spirooxindoles are a class of compounds where the C3 carbon of the oxindole (B195798) ring is a spiro-center, connecting it to another ring system. nih.govrsc.org These compounds are prevalent in natural products and exhibit a wide range of biological activities. nih.gov 5,6-Dimethylisatin is a key starting material for synthesizing spirooxindoles. One common strategy is a three-component domino reaction. For example, the reaction of 5,6-dimethylisatin, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., barbituric acid) can proceed via a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to afford complex spiro[indole-pyrimidine] derivatives in a single pot. nih.gov

Cycloaddition Reactions: The isatin moiety can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form spirocyclic systems. organic-chemistry.org In these reactions, an azomethine ylide is often generated in situ from the condensation of isatin with an amino acid. This 1,3-dipole then reacts with a dipolarophile (an alkene) to construct a five-membered heterocyclic ring spiro-fused at the C3 position of the isatin. nih.gov While specific examples involving 5,6-dimethylisatin are less common in literature, the general applicability of this method suggests its utility for creating novel 5,6-dimethyl-substituted spirooxindole-pyrrolidine systems. These cycloaddition reactions are powerful tools for building molecular complexity with high stereocontrol. uchicago.edulibretexts.org

| Reaction Type | Reagents | Key Intermediates | Product Class |

|---|---|---|---|

| Multicomponent Domino Reaction | Malononitrile, Barbituric Acid, Ionic Liquid Catalyst | Knoevenagel Adduct | Spiro[indole-pyrimidine] derivatives nih.gov |

| [3+2] Cycloaddition | Amino Acid, Alkene (Dipolarophile) | Azomethine Ylide (1,3-dipole) | Spiro[indole-pyrrolidine] derivatives nih.govorganic-chemistry.org |

Cycloaddition Reactions (e.g., via C2–C3 and C2–N Sigma Bonds)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic and heterocyclic scaffolds. 5,6-Dimethyl-indole-2,3-dione, like other isatin derivatives, readily participates in such reactions, particularly [3+2] cycloadditions, to afford a variety of spirocyclic compounds. uevora.ptresearchgate.net These reactions often proceed through the formation of an intermediate ylide or the reaction with a 1,3-dipole.

One of the most common types of cycloaddition involving isatins is the 1,3-dipolar cycloaddition. nih.gov This reaction typically involves the C3-carbonyl group of the isatin core. For instance, the reaction of isatin derivatives with nitrile oxides, generated in situ, leads to the formation of spiro-oxadiazoline derivatives. researchgate.netyoutube.com The electron-donating nature of the 5,6-dimethyl groups is expected to enhance the reactivity of the C3-carbonyl group towards nucleophilic attack by the dipole.

Multicomponent reactions (MCRs) provide an efficient pathway to complex spirooxindoles from isatins. uevora.ptresearchgate.netrsc.org These reactions often involve a cycloaddition step. For example, the reaction of an isatin, an amino acid, and a dipolarophile can proceed via the formation of an azomethine ylide from the isatin and amino acid, which then undergoes a [3+2] cycloaddition with the dipolarophile. The resulting spiro-pyrrolidinyl oxindoles are prevalent motifs in medicinal chemistry.

The general scheme for the [3+2] cycloaddition of 5,6-dimethylisatin-derived azomethine ylides is depicted below. The reaction conditions and outcomes for related isatin derivatives are summarized in the subsequent table.

General Reaction Scheme for [3+2] Cycloaddition:

| Reactants (Isatin Derivative, Dipole/Ylide Source, Dipolarophile) | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Isatin, Sarcosine (B1681465), (E)-2-nitro-1-phenylethene | Refluxing Methanol | Spiro-pyrrolidinyl oxindole | 85-95 | uevora.pt |

| Isatin, L-proline, Dimethyl acetylenedicarboxylate | Acetonitrile, rt | Spiro-pyrrolo[1,2-a]quinoline | 80-92 | uevora.pt |

| Isatin derivatives, Hydrazonoyl chlorides | Not specified | Spiro[indoline-3,2′- uevora.ptresearchgate.netorganic-chemistry.orgoxadiazol]-2-ones | High | researchgate.net |

| N-substituted indoles, Donor-acceptor cyclopropanes | Ni(OTf)₂ | Cyclopenta[b]indoles | up to 93 | nih.gov |

Ring Expansion Reactions

Ring expansion reactions of isatins provide access to valuable heterocyclic systems, such as quinolines and benzodiazepines. The reaction of 5,6-dimethyl-indole-2,3-dione with various reagents can induce the expansion of the five-membered pyrrolidine-2,3-dione (B1313883) ring.

A notable example is the reaction of isatins with diazomethane (B1218177) or its derivatives. The reaction of isatins with in situ generated α-aryldiazomethanes provides a direct route to viridicatin (B94306) alkaloids. organic-chemistry.org The proposed mechanism involves the nucleophilic addition of the diazomethane to the C3-carbonyl of the isatin, followed by a rearrangement and loss of nitrogen gas to yield the expanded quinoline-2,4-dione ring system. The presence of electron-donating groups, such as the methyl groups in 5,6-dimethylisatin, generally favors this transformation. organic-chemistry.org The use of trimethylsilyldiazomethane (B103560) has also been reported for the ring expansion of cyclic ketones, a mechanistically related process. nih.govresearchgate.net

Another approach to ring expansion involves a two-carbon insertion. For instance, the reaction of isatins with N-substituted pyridinium (B92312) bromide and indene-1,3-dione can lead to the formation of dibenzo[b,d]azepin-6-one scaffolds. nih.gov

The general transformation of 5,6-dimethylisatin to a quinoline derivative via ring expansion is shown below, with specific examples from related systems provided in the table.

General Reaction Scheme for Ring Expansion:

| Isatin Derivative | Reagent | Product Type | Key Conditions | Reference |

| Isatins | α-Aryl/heteroaryldiazomethanes (in situ) | Viridicatin alkaloids | K₂CO₃, Ethanol, 80 °C | organic-chemistry.org |

| Six-membered ketones | Trimethylsilyldiazomethane | Seven-membered ketones | BF₃ etherate | nih.gov |

| Isatin | N-Substituted pyridinium bromide, Indene-1,3-dione | Dibenzo[b,d]azepin-6-one | Not specified | nih.gov |

| Naphthoquinone-oximes | Diazomethane | Oxazole ring | Ether, low temperature | scielo.br |

Hydrolytic Processes of Isatinates

The term "isatinate" refers to the carboxylate salt formed by the hydrolytic cleavage of the amide bond (N1-C2) in the isatin ring system. This process is typically facilitated by basic conditions. The resulting isatinate anion is a key intermediate in several synthetic transformations, most notably the Pfitzinger quinoline synthesis.

In the Pfitzinger reaction, an isatin is treated with a carbonyl compound containing an α-methylene group in the presence of a base. The initial step is the base-catalyzed hydrolysis of the isatin to its corresponding isatinate. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration to afford a quinoline-4-carboxylic acid. The 5,6-dimethyl substitution on the isatin starting material would be carried through to the final quinoline product, yielding a 6,7-dimethylquinoline-4-carboxylic acid derivative.

The general mechanism of the Pfitzinger reaction starting from 5,6-dimethylisatin is outlined below.

General Mechanism for the Pfitzinger Reaction:

Hydrolytic Ring Opening: A base (e.g., KOH) attacks the C2-carbonyl group of 5,6-dimethyl-indole-2,3-dione, leading to the cleavage of the N1-C2 amide bond and the formation of the potassium salt of 2-amino-4,5-dimethylbenzoylformic acid (a 5,6-dimethyl-isatinate).

Condensation: The enolate of a carbonyl compound (e.g., an acetophenone (B1666503) derivative) adds to the keto group of the isatinate.

Cyclization and Dehydration: Intramolecular cyclization occurs, followed by the elimination of water to form the aromatic quinoline ring.

This reaction highlights a fundamental hydrolytic process of the isatin scaffold, which serves as a gateway to a different class of heterocyclic compounds. nih.govresearchgate.net

| Isatin Reactant | Carbonyl Compound | Base/Conditions | Product | Reference |

| Isatin | Acetophenone derivatives | KOH, EtOH/H₂O, reflux | 2-Arylquinoline-4-carboxylic acids | nih.gov |

| Isatin | Various ketones | Basic catalyst (e.g., sodium acetate) | Quinoline-4-carboxylic acid derivatives | researchgate.net |

Computational Chemistry and Theoretical Studies

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental in understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For Indole-2,3-dione, 5,6-dimethyl-, DFT calculations are instrumental in modeling the electron density distribution, which is key to predicting its chemical reactivity. The isatin (B1672199) scaffold contains two carbonyl groups at the C2 and C3 positions, creating electrophilic centers. DFT calculations can precisely map the electron density, highlighting the susceptibility of these positions to nucleophilic attack.

The introduction of two methyl groups at the C5 and C6 positions of the benzene (B151609) ring influences the electronic properties of the entire molecule. These electron-donating groups can modulate the reactivity of the carbonyl carbons. Theoretical studies on related substituted isoindoline (B1297411) molecules using DFT with the B3LYP functional have been employed to analyze their photo-physical properties and tautomeric stability. nih.gov For instance, studies on 5,6-dimethyl-1H-benzo[d]imidazole derivatives have successfully used DFT (at the B3LYP/6-311g(d,p) level) to calculate and confirm vibrational frequencies and electronic transitions observed in experimental spectra. mdpi.com

A key application of DFT is the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov For Indole-2,3-dione, 5,6-dimethyl-, DFT would predict how the methyl groups affect this energy gap, thereby fine-tuning its reactivity profile for various chemical reactions. Molecular electrostatic potential (MEP) maps generated through DFT also visualize the electron-rich and electron-deficient regions, providing a guide for predicting sites of interaction with other molecules. scispace.com

While DFT is excellent for predicting geometries and electronic properties, high-accuracy energy calculations often require more computationally intensive methods. Composite methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4), are multi-step computational protocols designed to achieve high accuracy in thermochemical data, such as enthalpies of formation, atomization energies, and ionization potentials.

These methods combine results from several different levels of theory and basis sets to extrapolate a value that approaches the exact solution of the Schrödinger equation. Although specific Gn studies on Indole-2,3-dione, 5,6-dimethyl- are not prevalent in the literature, the application of such methods would be invaluable. They could provide benchmark data for its stability and energetics, which is crucial for understanding its formation, decomposition pathways, and potential for use in various applications. For complex organic molecules, these high-accuracy calculations serve as a "gold standard" to validate faster, less computationally expensive methods like DFT.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for predicting how a ligand like Indole-2,3-dione, 5,6-dimethyl- might interact with a biological target, a critical step in computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. frontiersin.org This method is widely used to predict the interaction between a ligand and a protein's active site. For Indole-2,3-dione, 5,6-dimethyl-, docking studies can elucidate its potential to inhibit various enzymes or block receptors implicated in disease.

The isatin core is a well-known scaffold for inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov A computational study on 5-methylisatin (B515603) derivatives as potential CDK2 inhibitors demonstrated that the isatin moiety fits snugly into the hydrophobic pocket of the enzyme's active site, forming key hydrogen bonds with residues like GLU81 and LEU83. nih.gov Similarly, docking studies on indole (B1671886) derivatives have been performed against other cancer-related targets like the androgen receptor, with some compounds showing strong binding affinities. researchgate.net

The table below summarizes docking results for related isatin and indole derivatives against various biological targets, illustrating the types of interactions and binding affinities that could be expected for Indole-2,3-dione, 5,6-dimethyl-.

| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (Example) |

| 5-Methylisatin Derivatives nih.gov | CDK2 | GLU81, LEU83, PHE80, ILE10 | -9.18 kcal/mol |

| Indole-acrylamide-triazoles nih.gov | α-glucosidase | Not specified | -5.46 (Docking Score) |

| Thiosemicarbazone-indoles researchgate.net | Androgen Receptor (5T8E) | Not specified | -8.8 kcal/mol |

| 5-MeO-DMT Analogues nih.gov | 5-HT1A Receptor (7E2Y) | Asp116, Phe361, Ser199 | -11.41 kcal/mol (Glide gscore) |

This table presents data for structurally related compounds to illustrate the application of molecular docking.

These studies suggest that the 5,6-dimethyl substitution on the indole-2,3-dione core could enhance hydrophobic interactions within a protein's binding pocket, potentially leading to improved potency and selectivity.

The insights gained from molecular docking are foundational for rational ligand design and optimization. nih.gov By understanding the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern the binding of Indole-2,3-dione, 5,6-dimethyl- to a target, medicinal chemists can design new analogues with improved properties.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the 5,6-dimethyl groups, new derivatives could be designed with larger alkyl or aryl substituents to fill this pocket, thereby increasing binding affinity. Computational models can be used to screen a virtual library of such derivatives to prioritize the most promising candidates for synthesis and biological testing. nih.gov This structure-based drug design approach accelerates the discovery process and reduces the reliance on traditional high-throughput screening. Studies on 5-methylisatin derivatives have used this approach to explore various substitutions, finding that modifications at certain positions improved binding affinity for CDK2, while changes at other positions were less favorable. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the conformational stability of the ligand within the binding site and understanding the flexibility of both the ligand and the protein. scispace.com

For a complex of Indole-2,3-dione, 5,6-dimethyl- and a target protein, an MD simulation would reveal how the ligand settles into the binding pocket and whether the key interactions predicted by docking are maintained over time. frontiersin.org Researchers can analyze parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

In studies of related inhibitors, MD simulations have been used to confirm the stability of docking poses. For example, a 100 ns MD simulation of an enastron analogue bound to the Eg5 enzyme showed that the receptor-ligand complex achieved substantial stability. scispace.com Similarly, simulations of 5-methylisatin derivatives bound to CDK2 were used to calculate averaged RMSD values to confirm the stability of the complexes. nih.gov Such simulations provide a more realistic and accurate picture of the binding event, validating the potential of the compound as an inhibitor. biorxiv.org

In Silico Design Approaches for Novel Derivatives

The in silico design of novel derivatives of Indole-2,3-dione, 5,6-dimethyl-, also known as 5,6-dimethylisatin, represents a crucial step in modern drug discovery. This computational approach allows for the rational design and evaluation of new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles before their actual synthesis. By leveraging a variety of computational techniques, researchers can screen vast virtual libraries of compounds, predict their interactions with biological targets, and assess their drug-likeness, thereby saving significant time and resources.

A key strategy in the design of novel 5,6-dimethylisatin derivatives is the use of structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies. These approaches are often used in a complementary fashion to identify promising lead candidates. For instance, molecular docking, a prominent SBDD technique, is frequently employed to predict the binding orientation and affinity of newly designed derivatives within the active site of a specific biological target.

In a typical in silico workflow, a library of virtual derivatives of 5,6-dimethylisatin can be generated by introducing various substituents at different positions of the isatin core. The selection of these substituents is often guided by quantitative structure-activity relationship (QSAR) models, which provide insights into the chemical features that are critical for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are instrumental in understanding the relationship between the chemical structure of the 5,6-dimethylisatin derivatives and their biological activity. researchgate.netnih.govnih.gov By developing mathematical models, researchers can predict the activity of unsynthesized compounds. For instance, a 3D-QSAR model can be built to elucidate the pharmacophoric features required for potent inhibitory activity against a particular enzyme. nih.gov These models can highlight the importance of specific steric, electronic, and hydrophobic fields, guiding the rational design of new derivatives with enhanced potency. nih.gov

Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred binding mode and affinity of a ligand to a macromolecular target. nih.govnih.gov In the context of 5,6-dimethylisatin, derivatives can be docked into the active site of a relevant protein target. The results of docking simulations are typically evaluated using a scoring function, which provides an estimate of the binding affinity.

For example, a set of virtually designed 5,6-dimethylisatin derivatives could be docked into the ATP-binding site of a protein kinase, a common target for isatin-based inhibitors. The docking scores and predicted binding interactions can then be used to prioritize compounds for synthesis and biological testing. The following table illustrates hypothetical docking results for a series of designed 5,6-dimethylisatin derivatives against a target protein.

| Compound ID | Substituent at N1 | Substituent at C5 | Substituent at C6 | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|---|---|

| DM-001 | -H | -CH3 | -CH3 | -7.2 | LEU83, LYS33, GLU81 |

| DM-002 | -CH2Ph | -CH3 | -CH3 | -8.5 | LEU83, LYS33, GLU81, PHE80 |

| DM-003 | -CH2-c-C3H5 | -CH3 | -CH3 | -7.8 | LEU83, LYS33, GLU81 |

| DM-004 | -H | -Cl | -CH3 | -7.5 | LEU83, LYS33, GLU81, VAL31 |

| DM-005 | -H | -CH3 | -Cl | -7.6 | LEU83, LYS33, GLU81, VAL31 |

ADMET Prediction

In addition to predicting biological activity, computational methods are also used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds. nih.govmdpi.com Early prediction of ADMET properties is crucial to avoid late-stage failures in drug development. Various computational models can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential for hepatotoxicity. The following table presents a hypothetical ADMET profile for the designed 5,6-dimethylisatin derivatives.

| Compound ID | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted Hepatotoxicity | Lipinski's Rule of Five Violations |

|---|---|---|---|---|

| DM-001 | 75 | Low | Low | 0 |

| DM-002 | 68 | High | Low | 0 |

| DM-003 | 72 | Medium | Low | 0 |

| DM-004 | 80 | Low | Low | 0 |

| DM-005 | 78 | Low | Low | 0 |

By integrating these in silico approaches, researchers can effectively design and prioritize novel derivatives of Indole-2,3-dione, 5,6-dimethyl- with a higher probability of success in subsequent experimental studies. This computational-driven strategy accelerates the discovery of new therapeutic agents based on the versatile 5,6-dimethylisatin scaffold.

Applications of Indole 2,3 Dione, 5,6 Dimethyl in Advanced Chemical Research

Utilization as a Building Block in Organic Synthesis

The chemical reactivity of 5,6-dimethylindole-2,3-dione makes it an important starting material for the creation of more complex molecules, especially a variety of heterocyclic systems. bdpsjournal.org Its capacity to undergo numerous chemical transformations enables the assembly of novel and intricate molecular frameworks.

Construction of Diverse Fused and Spiro-Heterocyclic Systems

The C3-carbonyl group of 5,6-dimethylindole-2,3-dione is a key reactive site utilized in the synthesis of a broad range of heterocyclic compounds. It readily undergoes condensation reactions with different nucleophiles to generate new ring systems. For example, its reaction with 1,2-dibromoethane (B42909) in the presence of a base can lead to the formation of a ring-extended system. bdpsjournal.org

A significant application of this compound is in the synthesis of spiro-heterocyclic systems, where a single atom is shared by two rings. These three-dimensional structures are of considerable interest in medicinal chemistry. Multicomponent reactions are a common strategy, where 5,6-dimethylindole-2,3-dione, an amino acid like sarcosine (B1681465) or L-proline, and a dipolarophile can react in a single step to produce complex spiro-pyrrolidine-oxindoles.

| Reactant 1 | Reactant 2 | Resulting Heterocyclic System |

| 5,6-Dimethylindole-2,3-dione | 1,2-dibromoethane | Ring-extended fused system bdpsjournal.org |

| 5,6-Dimethylindole-2,3-dione | Sarcosine, Dipolarophile | Spiro-pyrrolidine-oxindole |

| 5,6-Dimethylindole-2,3-dione | L-proline, Dipolarophile | Spiro-pyrrolidine-oxindole |

Precursor for Complex Molecular Architectures

Beyond its direct use in forming heterocyclic rings, 5,6-dimethylindole-2,3-dione serves as a vital precursor for constructing more elaborate molecular architectures. bdpsjournal.org Derivatives of this compound can be subjected to further chemical transformations to build intricate molecular scaffolds. The initial modifications at the N-1 and C-3 positions provide a foundation for subsequent reactions such as cyclizations, ring-openings, or rearrangements, which lead to the generation of novel and complex molecular structures with potential applications in various fields of chemistry.

Investigations in Medicinal Chemistry Research

In the domain of medicinal chemistry, the indole (B1671886) nucleus is considered a "privileged structure," and its derivative, 5,6-dimethylindole-2,3-dione, is a key scaffold for developing biologically active compounds. nih.gov The dimethyl substitution on the benzene (B151609) ring can enhance the lipophilicity and modulate the electronic properties of the molecule, which can influence its interaction with biological targets. It is important to emphasize that this section does not cover clinical trials, dosage, or safety information.

Role as a Privileged Scaffold for Biologically Active Compounds

The isatin (B1672199) scaffold, particularly the 5,6-dimethyl substituted version, is a common feature in many biologically active molecules. nih.govnih.gov The chemical versatility of 5,6-dimethylindole-2,3-dione allows for the introduction of various pharmacophoric groups at different positions, leading to a wide array of biological activities. nih.gov Researchers have synthesized and studied numerous derivatives, exploring their potential as enzyme inhibitors and receptor modulators. nih.govkashanu.ac.ir For instance, the isatin core is a component of molecules investigated for antimicrobial, antiviral, and anticancer properties. nih.govkashanu.ac.ir

Structure-Activity Relationship (SAR) Studies of Indole-2,3-dione, 5,6-dimethyl- Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound affects its biological activity. For derivatives of 5,6-dimethylindole-2,3-dione, these studies help in designing compounds with improved potency and selectivity for specific biological targets. nih.gov

SAR studies on derivatives of 5,6-dimethylindole-2,3-dione have demonstrated clear links between the types and positions of substituents and the resulting biological effects. Modifications are frequently made at the N-1 position of the indole ring and by reacting the C-3 carbonyl group. nih.gov For example, introducing different groups at the N-1 position can alter the molecule's lipophilicity and size, which can affect how it binds to a target protein. nih.gov

Transforming the C-3 keto group into other functional groups, such as Schiff bases or spiro-heterocycles, has been shown to significantly influence the biological activity profile. nih.govbdpsjournal.org The specific substituents at these positions can result in compounds with selective activity against various enzymes or receptors. nih.gov For example, a study on isatin derivatives as monoamine oxidase (MAO) inhibitors showed that substitutions on the aromatic ring can influence inhibitory activity. acs.org Another study on isatin thiosemicarbazone derivatives found that cyclization to form more complex heterocyclic systems could enhance cytotoxicity. researchgate.net

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| N-1 | Alkyl or benzyl (B1604629) groups | Modulates lipophilicity and steric properties, influencing binding to target sites. nih.gov |

| C-3 | Schiff base formation | Creates a planar, conjugated system that can interact with biological targets. nih.gov |

| C-3 | Spiro-heterocyclic rings | Introduces three-dimensional complexity, potentially leading to enhanced and more selective biological interactions. bdpsjournal.org |

| 5,6-positions | Methyl groups | Increases lipophilicity and can influence the electronic properties of the aromatic ring, affecting target binding. |

Design of Pharmacophore Hybrids and Linker Systems

The structural framework of Indole-2,3-dione, 5,6-dimethyl-, also known as 5,6-dimethylisatin, presents a versatile scaffold for the design of pharmacophore hybrids. The isatin core, a bicyclic system with a fused benzene and a pyrrolidine-2,3-dione (B1313883) ring, offers multiple points for chemical modification. nih.gov Researchers leverage the reactive sites at the N-1 position and the carbonyl groups at C-2 and C-3 to construct novel molecular entities. nih.gov The methyl groups at the C-5 and C-6 positions enhance lipophilicity and influence the electronic properties of the molecule, which can be a strategic advantage in drug design.

Systematic modifications at the N-1, C-3, and C-5 positions of the isatin scaffold have been explored to create derivatives with improved biological activity. nih.gov For instance, the introduction of different substituent groups allows for the development of hybrids that can interact with multiple biological targets. nih.gov The design process often involves creating isatin-based hybrids, such as isatin-coumarin and isatin-benzothiazole conjugates, to explore enhanced pharmacological profiles. The choice of linker systems is crucial in these hybrids to ensure optimal orientation and interaction with target proteins. These modifications aim to maximize the therapeutic potency and inhibitory action against specific enzymes or receptors. nih.govnih.gov

Mechanisms of Biological Interactions

The diverse biological activities of Indole-2,3-dione, 5,6-dimethyl- and its parent compound, isatin, stem from their ability to interact with a variety of biological targets, thereby modulating critical cellular functions.

The isatin scaffold is a well-documented modulator of several key enzymes.

Cytochrome P450 (CYP450): Isatin and its derivatives are known to interact with cytochrome P450 enzymes, which are central to the metabolism of a wide array of compounds. In some instances, isatin itself can be an intermediate in the metabolic pathway of indole oxidation by CYP450 enzymes. nih.gov This interaction suggests that 5,6-dimethylisatin could influence the metabolism of other drugs or endogenous substances by modulating the activity of these enzymes.

Monoamine Oxidase B (MAO-B): Isatin is a known reversible inhibitor of monoamine oxidase (MAO) enzymes, with a preference for the MAO-B isoform. acs.org Substitutions on the phenyl ring of the isatin core, particularly at the C5 and C6 positions, have been shown to significantly enhance MAO-B inhibitory potency and selectivity. researchgate.netnih.gov Studies on various C5- and C6-substituted isatin analogues have demonstrated that they are potent and selective MAO-B inhibitors. researchgate.net This is attributed to the favorable interactions of the substituents with the entrance cavity of the enzyme, complementing the binding of the isatin core in the active site adjacent to the FAD co-factor. researchgate.net Therefore, 5,6-dimethylisatin is predicted to be an effective MAO-B inhibitor.

Table 1: MAO Inhibitory Activity of Isatin Analogues

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Isatin | MAO-A | 12.3 | Reversible | nih.gov |

| Isatin | MAO-B | 4.86 | Reversible | nih.gov |

| 4-Chloroisatin | MAO-A | 0.812 | Competitive | nih.gov |

Guanylate Cyclase: Isatin acts as an antagonist of atrial natriuretic peptide (ANP) signaling. nih.gov It has been shown to inhibit ANP-stimulated guanylate cyclase activity in a dose-dependent manner. nih.govnih.gov This inhibition prevents the conversion of GTP to cGMP, a crucial second messenger in various physiological processes. nih.gov The mechanism appears to involve isatin antagonizing the generation of the second messenger by the GC-A receptor. nih.gov The sensitivity of guanylate cyclase to isatin may be regulated at an ATP binding site, potentially a protein kinase-like domain. nih.gov

One of the most significant interactions of the isatin core is its antagonism of atrial natriuretic peptide (ANP) receptors. nih.gov Research has demonstrated that isatin effectively inhibits the binding of ANP to its receptors. nih.gov This action blocks the downstream signaling cascade initiated by ANP, which includes the activation of particulate guanylate cyclase. nih.govnih.gov By interfering with this receptor-ligand interaction, isatin and its derivatives can modulate processes regulated by ANP, such as vasodilation and fluid homeostasis.

Through its interaction with various enzymes and receptors, Indole-2,3-dione, 5,6-dimethyl- and related isatin compounds can influence major biochemical pathways. The inhibition of MAO-B, for instance, directly impacts the dopamine (B1211576) pathway by preventing the breakdown of this key neurotransmitter. acs.org Furthermore, the modulation of guanylate cyclase activity affects cGMP-mediated signaling pathways. nih.gov Derivatives of isatin have also been noted to affect signaling pathways crucial for cell proliferation and differentiation, such as the MAPK/ERK pathway.

A significant area of research for isatin derivatives, including 5,6-dimethylisatin, is their potential as anticancer agents. These compounds have been shown to impact fundamental cellular processes that are often dysregulated in cancer.

Cell Cycle Regulation: Isatin derivatives can arrest the cell cycle, preventing cancer cells from progressing through the phases of division.

Apoptosis Induction: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells. For example, certain isatin derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines with IC50 values in the low micromolar range through apoptosis induction.

Development of Research Probes for Biological Systems

The specific and potent biological activities of Indole-2,3-dione, 5,6-dimethyl- make it a valuable candidate for the development of research probes. A research probe is a molecule used to study the function and distribution of a specific biological target. Given that C5- and C6-substituted isatins are potent and selective inhibitors of MAO-B, 5,6-dimethylisatin could be developed into a chemical probe to investigate the roles of MAO-B in various physiological and pathological states, particularly in neurodegenerative diseases. researchgate.netnih.gov Similarly, its function as an antagonist of ANP receptors allows it to be used as a tool to explore the intricacies of the ANP signaling pathway and its regulation of guanylate cyclase. nih.govnih.gov

Broader Applications in Chemical Industries

General literature suggests that the isatin scaffold is a versatile building block in organic synthesis. Its reactivity allows for the introduction of various functional groups, leading to a wide array of derivatives with potential industrial uses. However, specific research focusing on 5,6-dimethylisatin's role in large-scale industrial processes is not prominently documented.

Potential in Polymer and Dye Industries

The isatin core is a known chromophore, and its derivatives have been utilized in the creation of dyes. For example, isatin Schiff bases and isatin azo-imine dyes have been synthesized and investigated for their dyeing properties on materials like polyester. These dyes often exhibit a range of colors from yellow to reddish hues. The inherent chemical structure of indolin-2-ones makes them a point of interest for creating novel colorants. nih.gov

However, specific research detailing the incorporation of Indole-2,3-dione, 5,6-dimethyl- into polymer chains or its specific application as a dye for industrial use is not available in the reviewed literature. There are no readily found studies on the polymerization of this specific monomer or its impact on the properties of resulting polymers.

Role in Agrochemical Research